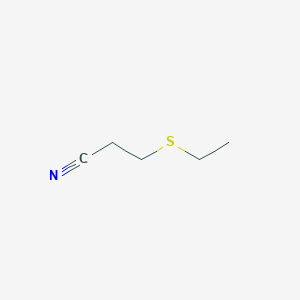
Propanenitrile, 3-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-(ethylthio)-: is an organic compound with the molecular formula C5H9NS It is a nitrile derivative where the nitrile group (-CN) is attached to a propyl chain, which is further substituted with an ethylthio group (-SEt)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(ethylthio)- can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route involves the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol can be oxidized in the presence of ammonia to produce propanenitrile.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: Propanenitrile, 3-(ethylthio)- can undergo nucleophilic substitution reactions where the -CN group can be replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed by dilute acids or alkalis to form carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.
Hydrogen Cyanide (HCN): Used in the addition to aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products:
Carboxylic Acids: Formed from hydrolysis reactions.
Primary Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Ionic Liquids: Propanenitrile derivatives are used in the synthesis of imidazolium-based ionic liquids, which have applications in various chemical processes.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities and pharmacological applications.
Industry:
Wirkmechanismus
The mechanism by which propanenitrile, 3-(ethylthio)- exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Acetonitrile (CH3CN): A simpler nitrile with a similar structure but without the ethylthio group.
Butanenitrile (CH3CH2CH2CN): Another nitrile with a longer carbon chain.
Uniqueness: Propanenitrile, 3-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
3088-46-8 |
|---|---|
Molekularformel |
C5H9NS |
Molekulargewicht |
115.20 g/mol |
IUPAC-Name |
3-ethylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3 |
InChI-Schlüssel |
IVUFBXHGCATYAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















